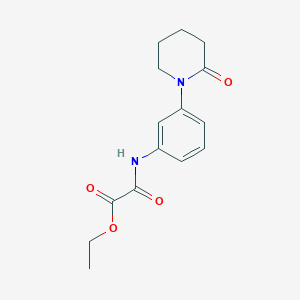

2-氧代-2-((3-(2-氧代哌啶-1-基)苯基)氨基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

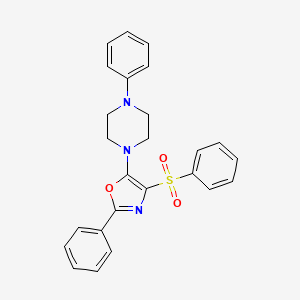

描述

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one study describes the preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor . Another study describes a process for the synthesis of apixaban, which involves the condensation of two compounds in the presence of a base . The synthesis process also involves the removal of the Boc protecting group and acetylation .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It is a derivative of alpha amino acids, with an additional oxo group and a phenylamino group .Chemical Reactions Analysis

The compound is known to act as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . The removal of the Boc protecting group and acetylation are also part of its chemical reactions .科学研究应用

抗菌应用

- 抗菌用途的合成和表征:Desai、Shihora 和 Moradia (2007) 的一项研究讨论了新喹唑啉的合成,包括与 2-氧代-2-((3-(2-氧代哌啶-1-基)苯基)氨基)乙酸乙酯相关的化合物,以及它们作为抗菌剂的潜力,针对各种细菌和真菌进行了测试 (Desai, Shihora, & Moradia, 2007)。

化学分析和表征

- X 射线粉末衍射数据:Wang 等人 (2017) 的一项研究提供了与 2-氧代-2-((3-(2-氧代哌啶-1-基)苯基)氨基)乙酸乙酯密切相关的化合物的 X 射线粉末衍射数据,强调了其在抗凝剂阿哌沙班合成中的重要性 (Wang et al., 2017)。

衍生物的合成和表征

- 生物活性的衍生物合成:Mogilaiah、Srinivas 和 Sudhakar (2004) 的研究涉及合成类似于 2-氧代-2-((3-(2-氧代哌啶-1-基)苯基)氨基)乙酸乙酯的化合物的衍生物,然后筛选它们的抗菌活性 (Mogilaiah, Srinivas, & Sudhakar, 2004)。

海洋真菌化合物

- 海洋真菌衍生化合物:Wu 等人 (2010) 从海洋真菌中分离出新的化合物,其中包括 2-氧代-2-((3-(2-氧代哌啶-1-基)苯基)氨基)乙酸乙酯的衍生物,有助于理解海洋天然产物 (Wu et al., 2010)。

作用机制

The compound is a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, and has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

未来方向

属性

IUPAC Name |

ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJOFJYWXBKKFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2410014.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410020.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)